N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(2,6-difluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O4/c17-11-2-1-3-12(18)10(11)7-19-15(21)16(22)20-9-4-5-13-14(6-9)24-8-23-13/h1-6H,7-8H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRQIQBMTZQVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide is a compound that exhibits significant biological activity, particularly in the realms of medicinal chemistry and pharmacology. This article will delve into its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound consists of a benzo[d][1,3]dioxole moiety linked to an oxalamide functional group. The structural formula can be represented as follows:
Key Features:
- Benzo[d][1,3]dioxole Moiety : Known for its presence in various bioactive compounds.
- Oxalamide Group : Imparts unique reactivity and potential for biological interaction.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the benzo[d][1,3]dioxole derivative.
- Coupling with the difluorobenzyl amine.
- Finalization through oxalamide formation.
Each step requires optimization to ensure high yields and purity of the final product.
Biological Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit various biological activities including anticancer, anti-inflammatory, and antidiabetic properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of the benzo[d][1,3]dioxole moiety can inhibit cancer cell proliferation. For instance:
- In Vitro Studies : Compounds similar to this compound showed significant cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 26 to 65 µM .
- Mechanism of Action : Some derivatives induce apoptosis and autophagy in cancer cells by targeting lysosomal pathways .
Antidiabetic Potential
The compound has been evaluated for its ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism:
- Inhibition Studies : Compounds structurally related to this compound demonstrated potent α-amylase inhibition with IC50 values as low as 0.68 µM .
- Safety Profile : These compounds exhibited negligible cytotoxicity against normal cell lines (IC50 > 150 µM), indicating a favorable safety profile for potential therapeutic use.
Case Studies
Several studies have highlighted the biological efficacy of compounds related to this compound:
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with oxalamide structures exhibit significant anticancer properties. N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as Ki-67 .
1.2 Neuroprotective Effects
The compound has also been investigated for neuroprotective effects against neurodegenerative diseases. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's and Parkinson's disease .
1.3 Antimicrobial Properties
Recent investigations have highlighted the antimicrobial activity of this compound against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .
Material Science
2.1 Polymer Chemistry
This compound is being explored as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of the benzo[d][1,3]dioxole moiety is expected to improve the material's resistance to UV degradation and increase its applicability in coatings and packaging materials .
2.2 Nanomaterials
The potential use of this compound in the synthesis of nanomaterials has been proposed. Its unique structure may facilitate the formation of nanoparticles with specific optical or electronic properties, suitable for applications in sensors or drug delivery systems .
Environmental Science
3.1 Biodegradation Studies
The environmental impact of synthetic compounds is a growing concern. Preliminary studies indicate that this compound may undergo biodegradation under certain conditions, making it a candidate for environmentally friendly applications .
3.2 Soil Remediation
There is emerging research on the use of this compound in soil remediation processes to remove heavy metals or organic pollutants from contaminated sites. Its chelating properties could help immobilize toxic substances, facilitating their removal or stabilization .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)
- Structure : Features a 2,4-dimethoxybenzyl group (electron-donating substituents) and a pyridin-2-ylethyl group.
- Bioactivity : A potent umami agonist identified via high-throughput screening, approved as a flavor additive (FEMA 4233) .
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767)
- Structure : Contains a benzo[d][1,3]dioxol-5-yl group linked to a carboxamide (single amide bond) with a heptan-4-yl chain.
- Metabolism : Rapid degradation in rat hepatocytes without amide hydrolysis, similar to S336 .
N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamide (K-16)
Comparative Analysis
Table 1: Structural and Functional Comparison
Key Observations :
Oxalamide vs. Carboxamide Backbone: The oxalamide core in the target compound and S336 enhances metabolic stability compared to single-amide derivatives like No. 1767, as hydrolysis is less prevalent . The dual amide groups in oxalamides may improve receptor binding (e.g., umami taste receptors) due to increased hydrogen-bonding capacity .
Fluorine Substituents: The 2,6-difluorobenzyl group in the target compound introduces electron-withdrawing effects, which may improve metabolic stability by reducing oxidative degradation .
Synthetic Approaches :
Research Findings and Implications
Metabolic Stability
Bioactivity Potential
Toxicity Considerations
- The absence of hydrolytic metabolites in S336 and No. 1767 suggests a favorable safety profile for structurally related compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide?
- Methodology : The oxalamide scaffold is typically synthesized via coupling reactions between activated oxalyl derivatives (e.g., oxalyl chloride) and primary/secondary amines. For example, in analogous oxalamides (e.g., N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide ), the amine precursors are reacted with ethyl oxalyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane, followed by purification via silica gel chromatography . Adjusting stoichiometry and reaction time (e.g., 12–24 hours) optimizes yields (35–52% reported in similar compounds) .
- Key Data :
| Amine Precursor 1 | Amine Precursor 2 | Yield (%) | Reference |
|---|---|---|---|
| 4-Methoxyphenethyl | 2-Methoxyphenyl | 35 | |
| 2-Fluorophenyl | 4-Methoxyphenethyl | 52 |
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Use a combination of 1H/13C NMR to confirm proton environments (e.g., aromatic protons from benzo[d][1,3]dioxole at δ 6.8–7.2 ppm) and carbonyl signals (oxalamide C=O at ~160–170 ppm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) . X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities, as demonstrated for structurally related diselenides .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for oxalamides with similar substituents?
- Case Study : In N1-(adamantyl)-N2-(benzyloxy)oxalamides , conflicting enzyme inhibition data (soluble epoxide hydrolase vs. cytochrome P450) were resolved by comparing molecular docking simulations with experimental IC50 values. Adjusting substituent bulkiness (e.g., adamantyl vs. benzyl) altered binding pocket interactions, explaining selectivity differences .
- Recommendation : Pair surface plasmon resonance (SPR) with molecular dynamics simulations to validate binding kinetics and conformational stability .
Q. How can the electronic effects of the 2,6-difluorobenzyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing fluorine atoms activate the benzyl group for nucleophilic substitution or Suzuki-Miyaura coupling. For example, in MNFO (N1-(furan-2-ylmethyl)-N2-(naphthalen-1-yl)-oxalamide) , fluorinated aryl groups enhanced catalytic turnover in copper-mediated C–X functionalization by stabilizing transition states .
- Experimental Design : Compare reaction rates of fluorinated vs. non-fluorinated analogs under identical conditions (e.g., Pd(OAc)2, K2CO3, DMF, 80°C). Monitor progress via HPLC-MS to quantify intermediates .
Q. What analytical challenges arise in quantifying metabolic stability of this compound?
- Challenge : The benzo[d][1,3]dioxole moiety is prone to oxidative metabolism via cytochrome P450 enzymes, generating unstable intermediates.
- Solution : Use LC-QTOF-MS with stable isotope-labeled internal standards (e.g., deuterated analogs) to track degradation products. For example, in related compounds, hydroxylation at the dioxole methylene group was identified as the primary metabolic pathway .
Data Contradiction Analysis
Q. Why do solubility measurements vary across studies for oxalamide derivatives?
- Root Cause : Discrepancies arise from inconsistent solvent systems (e.g., DMSO vs. aqueous buffers) and measurement techniques (e.g., nephelometry vs. UV-Vis).
- Resolution : Standardize protocols using equilibrium solubility in PBS (pH 7.4) with sonication (30 min) and filtration (0.22 μm). For example, N1-(2,4-dimethoxybenzyl)-N2-(2-pyridin-2-yl)ethyl)oxalamide showed 0.12 mg/mL solubility under these conditions .
Structural-Activity Relationship (SAR) Considerations
Q. How does the substitution pattern on the benzyl group affect target binding?
- SAR Trend : Fluorine atoms at the 2,6-positions enhance hydrophobic interactions and reduce metabolic deactivation. In N1-(2-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide , fluorine increased binding affinity (Ki = 0.8 μM) to stearoyl-CoA desaturase compared to non-fluorinated analogs (Ki > 5 μM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
